2-[(Cyclobutylcarbonyl)amino]acetic acid
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Overview
Description
2-[(Cyclobutylcarbonyl)amino]acetic acid is a synthetic amino acid derivative that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of glycine, with a cyclobutylcarbonyl group attached to its amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclobutylcarbonyl)amino]acetic acid typically involves the reaction of glycine with cyclobutylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclobutylcarbonyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides and esters.
Scientific Research Applications
2-[(Cyclobutylcarbonyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 2-[(Cyclopropylcarbonyl)amino]acetic acid
- 2-[(Cyclopentylcarbonyl)amino]acetic acid
- 2-[(Cyclohexylcarbonyl)amino]acetic acid
Uniqueness
2-[(Cyclobutylcarbonyl)amino]acetic acid is unique due to the presence of the cyclobutylcarbonyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and binding interactions in various applications .
Properties
IUPAC Name |
2-(cyclobutanecarbonylamino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6(10)4-8-7(11)5-2-1-3-5/h5H,1-4H2,(H,8,11)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVSGQPWSIJBCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436305 |
Source
|
Record name | GLYCINE, N-(CYCLOBUTYLCARBONYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
604790-72-9 |
Source
|
Record name | GLYCINE, N-(CYCLOBUTYLCARBONYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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